molecular formula C17H17NO4 B5686029 N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide

Numéro de catalogue B5686029
Poids moléculaire: 299.32 g/mol
Clé InChI: MKYPGHDVBHUSIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the NBOMe class of compounds. It was first synthesized in 2004 by Ralf Heim and is a potent agonist of the 5-HT2A receptor. The compound has gained popularity in the recreational drug market due to its hallucinogenic effects. However, in

Mécanisme D'action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide involves the activation of the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The activation of the receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This leads to the modulation of neuronal excitability and the induction of hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide are primarily mediated by the activation of the 5-HT2A receptor. The compound has been found to induce hallucinogenic effects, including altered perception, thought, and mood. It has also been found to cause changes in heart rate, blood pressure, and body temperature. These effects are thought to be due to the activation of the sympathetic nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide in lab experiments is its potency as a 5-HT2A receptor agonist. This allows researchers to study the receptor's mechanism of action in greater detail. However, one limitation of using N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide is its potential for abuse and its legal status in many countries, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for research involving N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide. One area of interest is the development of selective 5-HT2A receptor antagonists that can block the hallucinogenic effects of the compound. Another area of interest is the study of the compound's effects on other serotonin receptors, such as the 5-HT2C receptor. Additionally, the compound's potential as a therapeutic agent for psychiatric disorders such as depression and anxiety warrants further investigation.

Méthodes De Synthèse

The synthesis of N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide involves the reaction of 2-(3-ethylphenoxy)acetic acid with N-1,3-benzodioxol-5-yl-2-amine in the presence of a condensation agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the N-alkylation of the amine using an alkyl halide such as ethyl iodide to produce N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide.

Applications De Recherche Scientifique

N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide has been used in scientific research to study the mechanism of action of the 5-HT2A receptor. The compound has been found to be a potent agonist of the receptor, with a binding affinity similar to that of LSD. Studies have shown that N-1,3-benzodioxol-5-yl-2-(3-ethylphenoxy)acetamide induces hallucinogenic effects in animal models, which can be blocked by 5-HT2A receptor antagonists. This suggests that the compound's effects are mediated by the activation of the 5-HT2A receptor.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-12-4-3-5-14(8-12)20-10-17(19)18-13-6-7-15-16(9-13)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYPGHDVBHUSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethylphenoxy)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.